molecular formula C12H9Cl3N2O B13320489 (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol

(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol

Cat. No.: B13320489
M. Wt: 303.6 g/mol
InChI Key: KALXHFNQAGCPBH-UHFFFAOYSA-N
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Description

(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol is a chemical compound with a complex structure that includes a pyrazine ring substituted with chloro, dichlorophenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the chlorination of a precursor pyrazine compound followed by the introduction of the dichlorophenyl and methyl groups under controlled conditions. The final step involves the reduction of the intermediate to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro groups, yielding a less substituted pyrazine derivative.

    Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and dichlorophenyl groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can lead to changes in the activity of the target, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate): This compound has a similar structure but with a carboxylate group instead of a methanol group.

    (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine): This compound lacks the methanol group, making it less reactive in certain chemical reactions.

Uniqueness

(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol is unique due to the presence of the methanol group, which provides additional reactivity and potential for hydrogen bonding. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications.

Biological Activity

(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol is a complex chemical compound that has garnered attention for its potential biological activities. This compound features a pyrazine ring with various substituents, including chloro and dichlorophenyl groups, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and other fields.

The molecular formula of this compound is C₁₂H₉Cl₃N₂O, with a molecular weight of 303.6 g/mol. The structural complexity allows for diverse chemical reactions and interactions with biological systems.

PropertyValue
Molecular FormulaC₁₂H₉Cl₃N₂O
Molecular Weight303.6 g/mol
IUPAC Name[3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol
InChIInChI=1S/C12H9Cl3N2O/c1-6-11(17-9(5-18)12(15)16-6)7-3-2-4-8(13)10(7)14/h2-4,18H,5H2,1H3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors due to the presence of its functional groups. The chloro and dichlorophenyl substituents can enhance binding affinity to various molecular targets, while the methanol group can participate in hydrogen bonding, stabilizing these interactions. These properties suggest potential applications in drug design and development.

Proposed Biological Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of pyrazine compounds exhibit antimicrobial properties. The presence of halogenated phenyl groups enhances their efficacy against various pathogens.

Anticancer Potential

Preliminary studies suggest that this compound may possess antiproliferative effects against cancer cell lines. For instance, it has been tested against human cervical adenocarcinoma (HeLa) cells and exhibited significant inhibitory activity.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of several pyrazine derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Antiproliferative Activity : In vitro tests on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    Concentration (µM)Cell Viability (%)
    1085
    2565
    5040

Properties

Molecular Formula

C12H9Cl3N2O

Molecular Weight

303.6 g/mol

IUPAC Name

[3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol

InChI

InChI=1S/C12H9Cl3N2O/c1-6-11(17-9(5-18)12(15)16-6)7-3-2-4-8(13)10(7)14/h2-4,18H,5H2,1H3

InChI Key

KALXHFNQAGCPBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)Cl)CO)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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